

# Silmitasertib Sodium: A Technical Guide to a First-in-Class CK2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Silmitasertib sodium*

Cat. No.: *B606852*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Silmitasertib sodium** (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a comprehensive resource for professionals in the field of oncology and drug development.

## Chemical Structure and Physicochemical Properties

Silmitasertib is a potent and selective ATP-competitive inhibitor of the serine/threonine protein kinase CK2.<sup>[1]</sup> The active form is the free acid, Silmitasertib, while the compound is often formulated as its sodium salt for administration.

| Identifier               | Value                                                                                      | Reference           |
|--------------------------|--------------------------------------------------------------------------------------------|---------------------|
| Drug Name                | Silmitasertib Sodium                                                                       | <a href="#">[2]</a> |
| Code Name                | CX-4945 Sodium Salt                                                                        | <a href="#">[3]</a> |
| IUPAC Name               | 5-((3-Chlorophenyl)amino)-<br>benzo(c)-2,6-naphthyridine-8-<br>carboxylic acid sodium salt | <a href="#">[2]</a> |
| CAS Number               | 1309357-15-0 (Sodium Salt)                                                                 | <a href="#">[4]</a> |
| 1009820-21-6 (Free Acid) | <a href="#">[1]</a>                                                                        |                     |
| Chemical Formula         | C19H11ClN3NaO2                                                                             | <a href="#">[4]</a> |
| Molecular Weight         | 371.76 g/mol                                                                               | <a href="#">[2]</a> |
| Appearance               | Solid powder                                                                               | -                   |
| SMILES                   | O=C(C1=CC=C2C(N=C(NC3=CC=CC(Cl)=C3)C4=C2C=NC=C4)=C1)[O-].[Na+]                             | <a href="#">[2]</a> |
| InChI Key                | ODDAAPQSODILSN-<br>UHFFFAOYSA-M                                                            | <a href="#">[2]</a> |

## Physicochemical Data Summary

| Property                     | Value                                          | Reference |
|------------------------------|------------------------------------------------|-----------|
| Calculated XLogP3            | 4.4                                            | [5]       |
| Solubility                   | DMSO: ≥103.5 mg/mL                             | -         |
| Water: Insoluble             | -                                              |           |
| Ethanol: Insoluble           | -                                              |           |
| Storage                      | Short term (days to weeks): 0 - 4°C, dry, dark | -         |
| Long term (months to years): | -                                              |           |
|                              | -20°C                                          |           |

## Mechanism of Action

Silmitasertib functions as a highly selective and potent inhibitor of Protein Kinase CK2 (Casein Kinase II), a constitutively active enzyme frequently overexpressed in a multitude of cancer types.[\[1\]](#) Its primary mechanism involves competitive interaction with the ATP-binding site on the CK2 $\alpha$  catalytic subunit. This inhibition blocks the phosphorylation of numerous downstream substrates, disrupting several oncogenic signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.

Key pathways modulated by Silmitasertib include:

- PI3K/Akt/mTOR Pathway: Inhibition of CK2 leads to the dephosphorylation of Akt at Serine 129, a key activating site, thereby attenuating the pro-survival PI3K/Akt/mTOR signaling cascade.[\[3\]](#)
- DNA Damage Repair: CK2 regulates the activity of essential DNA repair proteins like XRCC1 and MDC1. By inhibiting CK2, Silmitasertib can impair the cell's ability to repair DNA damage, thus synergizing with DNA-damaging chemotherapeutic agents like cisplatin and gemcitabine.
- NF- $\kappa$ B and JAK/STAT Signaling: The drug has been shown to attenuate these pathways, which are involved in inflammation and tumor progression.[\[6\]](#)

The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[7]



[Click to download full resolution via product page](#)

Silmitasertib inhibits CK2, blocking downstream pro-survival pathways like PI3K/Akt.

## Preclinical and Clinical Data

### In Vitro Activity

Silmitasertib demonstrates high potency against its primary target and significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type          | Value    | Reference |
|--------|---------------------|----------|-----------|
| CK2α   | Kinase Assay (IC50) | 1 nM     | [3]       |
| CK2α'  | Kinase Assay (IC50) | 1 nM     | [3]       |
| CK2    | Kinase Assay (Ki)   | ~0.38 nM | [2]       |
| PIM1   | Kinase Assay (IC50) | 46 nM    | -         |
| FLT3   | Kinase Assay (IC50) | 35 nM    | -         |
| DYRK1A | Kinase Assay (IC50) | 6.8 nM   | -         |
| GSK3β  | Kinase Assay (IC50) | 190 nM   | [8]       |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line      | Cancer Type        | IC50 (μM) | Reference |
|----------------|--------------------|-----------|-----------|
| TFK-1          | Cholangiocarcinoma | ~10-20    | [9]       |
| SSP-25         | Cholangiocarcinoma | ~10-20    | [9]       |
| Multiple Lines | Various Cancers    | 1 - 8     | [2]       |
| U-87           | Glioblastoma       | ~10-15    | [10]      |

### Pharmacokinetics

Preclinical studies confirmed that Silmitasertib is orally bioavailable.[\[1\]](#) Human Phase I trials later demonstrated favorable pharmacokinetic profiles that were linear and dose-dependent.[\[11\]](#)

Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)

| Parameter                      | Value                                      | Reference |
|--------------------------------|--------------------------------------------|-----------|
| Oral Bioavailability (F)       | > 70%                                      | -         |
| Plasma Protein Binding         | > 98%                                      | -         |
| MDCK Cell Permeability         | > $10 \times 10^{-6}$ cm/s                 | -         |
| Volume of Distribution (Vss)   | 1.39 L/kg                                  | -         |
| Clearance (CL)                 | 0.08 L/kg/h                                | -         |
| CYP450 Inhibition (10 $\mu$ M) | Low for 1A2, 2C19, 3A4~70%<br>for 2C9, 2D6 | -         |

Note: Detailed quantitative human pharmacokinetic data (Cmax, Tmax, t1/2) from clinical trials are not fully published in the public domain. Phase I studies confirmed a favorable safety and PK profile.[\[11\]](#)

## Clinical Trials Overview

Silmitasertib was the first CK2 inhibitor to advance into human clinical trials.[\[2\]](#) It has been investigated as a monotherapy and in combination with chemotherapy for various malignancies.

- Advanced Solid Tumors (Phase I): Two studies established that Silmitasertib can be safely administered orally. The maximum tolerated doses (MTDs) were determined, with diarrhea and hypokalemia identified as reversible dose-limiting toxicities. While no complete responses were observed, 15% of patients achieved stable disease for at least 6 months.[\[11\]](#)
- Cholangiocarcinoma (Phase Ib/II): A study evaluated Silmitasertib in combination with gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma,

demonstrating promising anti-tumor effects.[\[9\]](#)

- Other Indications: Clinical trials have also been initiated for multiple myeloma, medulloblastoma, and moderate COVID-19.[\[12\]](#)[\[13\]](#)

## Key Experimental Protocols

This section provides a generalized methodology for key assays used to characterize Silmitasertib.

### In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.

- Reaction Setup: In a microplate, combine recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and serial dilutions of Silmitasertib in a kinase assay buffer.
- Initiation: Start the reaction by adding a solution containing ATP (often radiolabeled [ $\gamma$ -<sup>32</sup>P]ATP).
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated peptide. Wash away excess unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Quantification: Measure the radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a vehicle control (e.g., DMSO). Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.



[Click to download full resolution via product page](#)

Workflow for a typical cell viability (MTT) assay.

- Cell Seeding: Plate cancer cells (e.g., TFK-1, U-87) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[14]
- Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of **Silmitasertib sodium** or a vehicle control (e.g., 0.1% DMSO).[14]
- Incubation: Incubate the plates for the desired duration (typically 48 to 72 hours).[14]
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]
- Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
- Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the IC50 value.[14]

## In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Silmitasertib in an animal model.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[7]
- Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>). Tumor volume is typically calculated using the formula: (Length x Width<sup>2</sup>) / 2.

- Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Silmitasertib low dose, Silmitasertib high dose, Combination therapy).[7]
- Drug Administration: Administer **Silmitasertib sodium**, typically via oral gavage (p.o.), at specified doses (e.g., 25-75 mg/kg) and schedules (e.g., twice daily).[3]
- Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume regularly (e.g., 2-3 times per week).
- Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.
- Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Plot tumor growth curves and analyze for statistical significance.[7]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Silmitasertib | C19H12CIN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Silmitasertib Sodium: A Technical Guide to a First-in-Class CK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606852#the-chemical-structure-and-properties-of-silmitasertib-sodium>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)